![molecular formula C16H18ClNO2 B2669711 4-Chloro-2-{[(4-ethoxybenzyl)amino]methyl}phenol CAS No. 1223884-73-8](/img/structure/B2669711.png)

4-Chloro-2-{[(4-ethoxybenzyl)amino]methyl}phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

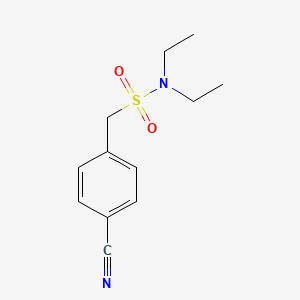

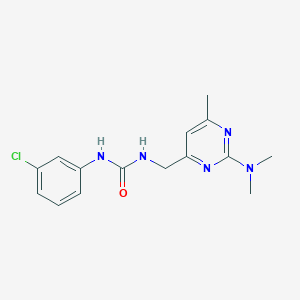

“4-Chloro-2-{[(4-ethoxybenzyl)amino]methyl}phenol” is a biochemical compound used for proteomics research . It has a molecular formula of C16H18ClNO2 and a molecular weight of 291.77 .

Synthesis Analysis

The synthesis of similar compounds involves a nitrification-catalytic reduction reaction carried out according to a hydrazine hydrate catalytic reduction method . The product yield can reach up to 86% . The raw materials used in the production method are easy to obtain, and the synthesis conditions are simple .Molecular Structure Analysis

The molecular structure of “this compound” consists of 16 carbon atoms, 18 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms .Aplicaciones Científicas De Investigación

Fluorescence Detection of Amino Acids

One application involves the fluorescence turn-on detection of cysteine over homocysteine and glutathione. A derivative of 4-Chloro-2-{[(4-ethoxybenzyl)amino]methyl}phenol exhibited aggregation-induced emission (AIE) characteristics. This property was leveraged to develop a method for detecting cysteine in serum samples with high selectivity and sensitivity, utilizing the fluorescence enhancement detection capabilities of the compound (Liu et al., 2015).

Synthesis and Structure of Metal Complexes

Another study focused on the synthesis and structural analysis of mixed-valence oxovanadium(IV/V) dinuclear entities incorporating N4O3-coordinating heptadentate ligands. These complexes, derived from compounds similar to this compound, showcased interesting EPR spectra and potential applications in catalysis and materials science (Mondal et al., 2005).

Corrosion Inhibition

Compounds structurally related to this compound were synthesized and evaluated as corrosion inhibitors for mild steel in HCl medium. These amine derivative compounds showed promising results, highlighting their potential application in protecting metals from corrosion (Boughoues et al., 2020).

Biological Evaluation and DNA Interaction

A study on the synthesis, characterization, and biological evaluation of 4-aminophenol derivatives, which are structurally similar to this compound, revealed their antimicrobial and antidiabetic activities. Moreover, their interaction with human DNA suggested potential as anticancer agents, showcasing the broad biological applications of these compounds (Rafique et al., 2022).

Anticancer Tests of Metal Complexes

The synthesis of metal complexes involving derivatives of this compound was explored, with studies indicating moderate in vitro anticancer activity against the HeLa cell line. This research opens the door to the development of new anticancer drugs (Abbas et al., 2020).

Propiedades

IUPAC Name |

4-chloro-2-[[(4-ethoxyphenyl)methylamino]methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO2/c1-2-20-15-6-3-12(4-7-15)10-18-11-13-9-14(17)5-8-16(13)19/h3-9,18-19H,2,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWZNYLFHODVQLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CNCC2=C(C=CC(=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-8-methyl-N-(4-methylbenzylidene)-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine](/img/structure/B2669630.png)

![N-[1-(4-methoxyanilino)-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide](/img/structure/B2669631.png)

![5-[[3-(4-Methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2669632.png)

![N-[3-(1-adamantyloxy)propyl]-4-(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)-3,3-dimethylbutanamide](/img/structure/B2669633.png)

![1-(3-methoxypropyl)-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2669636.png)

![4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6-hydroxychromen-2-one](/img/structure/B2669639.png)

![Tert-butyl 3-{[3-(ethylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B2669642.png)

![4-(4-(3-chlorophenyl)piperazin-1-yl)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2669650.png)